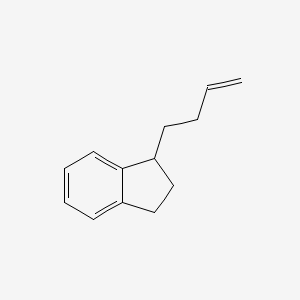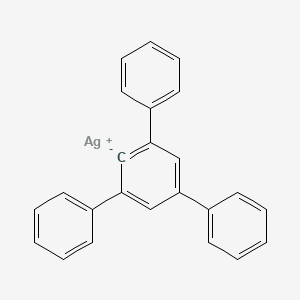
silver;1,3,5-triphenylbenzene-6-ide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silver;1,3,5-triphenylbenzene-6-ide is a compound with the molecular formula C₂₄H₁₇Ag It is known for its unique structure, where a silver ion is coordinated with 1,3,5-triphenylbenzene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of silver;1,3,5-triphenylbenzene-6-ide typically involves the reaction of 1,3,5-triphenylbenzene with a silver salt, such as silver nitrate or silver acetate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under inert atmosphere conditions to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Silver;1,3,5-triphenylbenzene-6-ide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The phenyl groups in the compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silver oxide derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
Silver;1,3,5-triphenylbenzene-6-ide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other complex organic compounds and coordination complexes.
Materials Science: The compound’s unique structure makes it a candidate for studying metal-organic frameworks and supramolecular chemistry.
Biology and Medicine: Research is ongoing to explore its potential antimicrobial properties and its use in drug delivery systems.
Industry: It can be used in the development of sensors and catalysts due to its unique electronic properties.
Mechanism of Action
The mechanism by which silver;1,3,5-triphenylbenzene-6-ide exerts its effects involves the interaction of the silver ion with various molecular targets. The silver ion can coordinate with electron-rich sites in biological molecules, leading to potential antimicrobial activity. In materials science, the compound’s structure allows for the formation of stable metal-organic frameworks, which can be used in catalysis and sensing applications.
Comparison with Similar Compounds
Similar Compounds
Copper;1,3,5-triphenylbenzene-6-ide: Similar in structure but with copper instead of silver.
Gold;1,3,5-triphenylbenzene-6-ide: Another analogous compound with gold.
1,3,5-Triphenylbenzene: The parent compound without the metal ion.
Uniqueness
Silver;1,3,5-triphenylbenzene-6-ide is unique due to the presence of the silver ion, which imparts distinct electronic properties and reactivity compared to its copper and gold analogs. This makes it particularly useful in applications requiring specific electronic interactions and coordination chemistry.
Properties
CAS No. |
113088-36-1 |
|---|---|
Molecular Formula |
C24H17Ag |
Molecular Weight |
413.3 g/mol |
IUPAC Name |
silver;1,3,5-triphenylbenzene-6-ide |
InChI |
InChI=1S/C24H17.Ag/c1-4-10-19(11-5-1)22-16-23(20-12-6-2-7-13-20)18-24(17-22)21-14-8-3-9-15-21;/h1-17H;/q-1;+1 |
InChI Key |
SNDDHTNFTXPRPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=[C-]C(=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Ag+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl [cyano(pyridin-3-yl)methyl]phosphonate](/img/structure/B14299152.png)
![{[(1-Chloroethylidene)amino]oxy}(ethoxymethyl)oxophosphanium](/img/structure/B14299159.png)
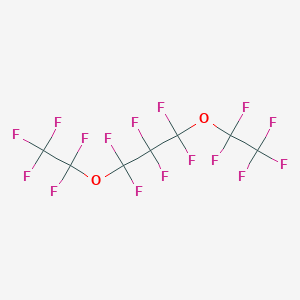
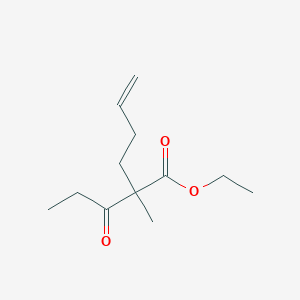
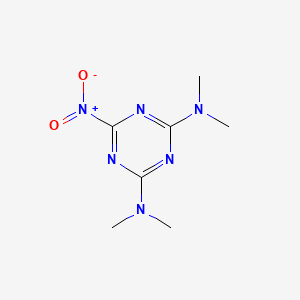
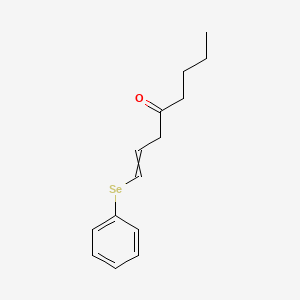
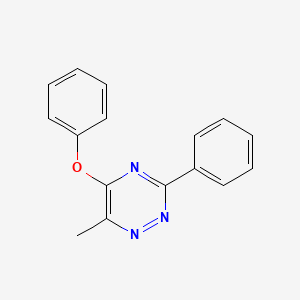
silane](/img/structure/B14299212.png)
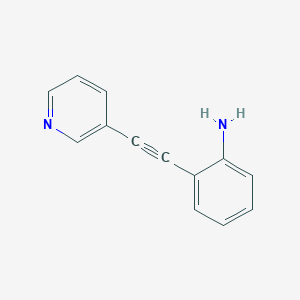
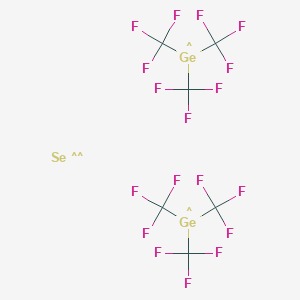

![2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14299239.png)
![[Bis(trimethylgermyl)methylene]bis(trimethylsilane)](/img/structure/B14299247.png)
